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Compound Name: 5'-O-DMT-2'-O-TBDMS-rI

Cat. No.: B11930396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the solid-phase synthesis of RNA

oligonucleotides utilizing the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl

function of the ribonucleosides. This method is a cornerstone of modern nucleic acid chemistry,

enabling the automated and efficient production of custom RNA sequences for a wide range of

research, diagnostic, and therapeutic applications.

Overview of Solid-Phase RNA Synthesis
Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleoside

phosphoramidites to a growing RNA chain attached to a solid support.[1] The use of a solid

support simplifies the purification process by allowing for the easy removal of excess reagents

and byproducts through simple filtration and washing.[2] The phosphoramidite method, adapted

for RNA synthesis, involves a four-step cycle for each nucleotide addition: detritylation,

coupling, capping, and oxidation.[1][3] The TBDMS group is a widely used protecting group for

the 2'-hydroxyl of the ribose due to its stability during the synthesis cycles and its selective

removal under specific fluoride-mediated conditions.[4][5]

The Synthesis Cycle
The automated synthesis of RNA oligonucleotides on a solid support follows a repeated four-

step process for each nucleotide addition.[1]
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Step 1: Detritylation (Deblocking)
This initial step removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the

support-bound nucleoside or the growing oligonucleotide chain. This exposes the 5'-hydroxyl

group for the subsequent coupling reaction.[1][6]

Step 2: Coupling
The activated 2'-TBDMS-protected ribonucleoside phosphoramidite reacts with the free 5'-

hydroxyl group of the support-bound chain. This reaction forms a phosphite triester linkage.[1]

The bulky nature of the 2'-TBDMS group can sterically hinder this reaction, necessitating the

use of potent activators and potentially longer coupling times to achieve high efficiency.[7][8]

Step 3: Capping
Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This capping

step is crucial to prevent the formation of deletion mutants (sequences missing a nucleotide) in

the final product.[1][6]

Step 4: Oxidation
The unstable phosphite triester linkage formed during the coupling step is converted to a more

stable pentavalent phosphotriester by treatment with an oxidizing agent, typically an iodine

solution.[1][2]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Quantitative Data
The efficiency of each coupling step is critical for the successful synthesis of full-length RNA

oligonucleotides. The following table summarizes typical coupling efficiencies and conditions.
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Activator Concentration
Typical Coupling
Time

Coupling Efficiency

1H-Tetrazole 0.45 M 10 - 15 min Moderate

5-Ethylthio-1H-

tetrazole (ETT)
0.25 - 0.5 M 5 - 10 min High (>98%)

5-Benzylmercapto-1H-

tetrazole (BMT)
0.25 M 3 - 6 min Very High (>99%)

4,5-Dicyanoimidazole

(DCI)
0.5 M 5 - 10 min High

Data compiled from multiple sources.[3][7][9][10]

Experimental Protocols
The following protocols detail the automated synthesis cycle and the subsequent manual

deprotection and purification of the synthesized RNA.

Automated Solid-Phase RNA Synthesis
This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be

anhydrous and of synthesis grade.

Reagents:

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-

tetrazole (BMT) in anhydrous acetonitrile.

Phosphoramidite Solutions: 0.1 M solutions of 2'-O-TBDMS-protected A(N-Bz), C(N-Ac),

G(N-iBu), and U phosphoramidites in anhydrous acetonitrile.

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/Lutidine.
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Capping Reagent B: 16% N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Washing Solution: Anhydrous acetonitrile.

Procedure:

Synthesizer Setup: Install the appropriate phosphoramidite vials and the solid support

column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions and

properly connected.

Synthesis Program: Program the synthesizer to perform the following four-step cycle for

each nucleotide addition:

Detritylation: Treat the solid support with the detritylation reagent to remove the 5'-DMT

group.

Coupling: Deliver the appropriate phosphoramidite and activator solution to the column. A

coupling time of 3-6 minutes is recommended when using BMT as the activator.[9]

Capping: Treat the support with Capping Reagents A and B to block any unreacted 5'-

hydroxyl groups.

Oxidation: Introduce the oxidizing solution to convert the phosphite triester to a stable

phosphotriester.

Washing: Wash the support extensively with anhydrous acetonitrile between each step.

Final Detritylation: Depending on the purification strategy, the final 5'-DMT group can be

either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection
This multi-step process is performed manually after the synthesis is complete.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
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Transfer the solid support from the synthesis column to a screw-cap vial.

Add a solution of concentrated ammonium hydroxide and methylamine (AMA) (1:1, v/v) to

the solid support.[2]

Incubate the mixture at 65°C for 10-30 minutes.[2][9]

Cool the vial and carefully transfer the supernatant containing the cleaved and partially

deprotected RNA to a new tube.

Evaporate the solution to dryness using a vacuum concentrator.

Step 2: Removal of 2'-TBDMS Protecting Groups

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle

heating at 65°C for 5 minutes may be necessary.[1]

Add 60 µL of triethylamine (TEA) to the DMSO/RNA solution and mix gently.[1]

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5

hours.[1][9]

Cool the reaction mixture on ice.

Purification of the Crude RNA
The crude RNA can be purified by various methods, including High-Performance Liquid

Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][4]

Reversed-Phase HPLC (for Trityl-on purification):

If the DMT group was left on, the crude RNA can be purified using a reversed-phase HPLC

column.

The lipophilic DMT group allows for the separation of the full-length product from shorter,

uncapped failure sequences.

After purification, the DMT group is removed by treatment with an acidic solution.
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Polyacrylamide Gel Electrophoresis (PAGE):

The crude RNA is loaded onto a denaturing polyacrylamide gel.

The RNA is separated by size, and the band corresponding to the full-length product is

visualized by UV shadowing.[1]

The desired band is excised, and the RNA is eluted from the gel matrix.[1]

The purified RNA is then desalted.

Visualizations
The following diagrams illustrate the key workflows in solid-phase RNA synthesis using TBDMS

chemistry.
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Solid-Phase RNA Synthesis Workflow
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Caption: Overall workflow of solid-phase RNA synthesis using TBDMS.
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Single Synthesis Cycle
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Caption: The four-step cycle of solid-phase RNA synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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